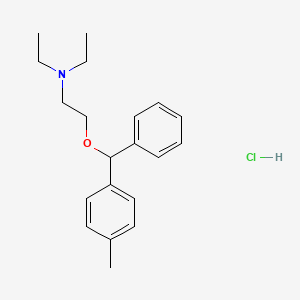
N,N-Diethyl-2-(phenyl-(p-tolyl)methoxy)ethylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-2-(phenyl-(p-tolyl)methoxy)ethylamine hydrochloride: is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of an amine group attached to a complex aromatic structure. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-(phenyl-(p-tolyl)methoxy)ethylamine hydrochloride typically involves multiple steps. One common method includes the reaction of N,N-diethylamine with a suitable aromatic aldehyde or ketone, followed by the introduction of a methoxy group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-2-(phenyl-(p-tolyl)methoxy)ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: In chemistry, N,N-Diethyl-2-(phenyl-(p-tolyl)methoxy)ethylamine hydrochloride is used as a reagent in organic synthesis. It can be employed in the preparation of complex molecules and as an intermediate in various chemical reactions.
Biology: In biological research, this compound may be used to study the effects of amines on biological systems. It can serve as a model compound to investigate the interactions between amines and biological molecules.
Medicine: While specific medical applications may not be well-documented, compounds of this class are often explored for their potential pharmacological properties. Research may focus on their effects on neurotransmitter systems or other biological pathways.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, dyes, and other materials.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-(phenyl-(p-tolyl)methoxy)ethylamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with these targets, influencing their activity. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems.
Comparison with Similar Compounds
N,N-Diethyl-p-phenylenediamine: Used in analytical chemistry for the detection of oxidants.
N,N-Diisopropylethylamine: Commonly used as a non-nucleophilic base in organic synthesis.
Uniqueness: N,N-Diethyl-2-(phenyl-(p-tolyl)methoxy)ethylamine hydrochloride is unique due to its specific aromatic structure and the presence of both diethylamine and methoxy groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
53499-34-6 |
|---|---|
Molecular Formula |
C20H28ClNO |
Molecular Weight |
333.9 g/mol |
IUPAC Name |
N,N-diethyl-2-[(4-methylphenyl)-phenylmethoxy]ethanamine;hydrochloride |
InChI |
InChI=1S/C20H27NO.ClH/c1-4-21(5-2)15-16-22-20(18-9-7-6-8-10-18)19-13-11-17(3)12-14-19;/h6-14,20H,4-5,15-16H2,1-3H3;1H |
InChI Key |
QUGNAXFNFWRXGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















